![molecular formula C52H34 B13154215 9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene](/img/structure/B13154215.png)
9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its intricate structure, which includes multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between aromatic rings. This reaction often requires palladium catalysts and bases such as potassium carbonate, under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce halogenated anthracenes .
Aplicaciones Científicas De Investigación
9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, it may participate in electron transfer reactions, influencing redox states within cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine
- 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline
- N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine
Uniqueness
Compared to similar compounds, 9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene is unique due to its specific arrangement of aromatic rings, which imparts distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for optoelectronic applications .
Propiedades
Fórmula molecular |
C52H34 |
|---|---|
Peso molecular |
658.8 g/mol |
Nombre IUPAC |
9-(3-naphthalen-1-ylphenyl)-10-[4-(4-naphthalen-2-ylphenyl)phenyl]anthracene |
InChI |
InChI=1S/C52H34/c1-2-13-41-33-42(32-29-35(41)11-1)38-25-23-36(24-26-38)37-27-30-40(31-28-37)51-47-18-5-7-20-49(47)52(50-21-8-6-19-48(50)51)44-16-9-15-43(34-44)46-22-10-14-39-12-3-4-17-45(39)46/h1-34H |
Clave InChI |
VISIQMYKSMFEKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC(=C8)C9=CC=CC1=CC=CC=C19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






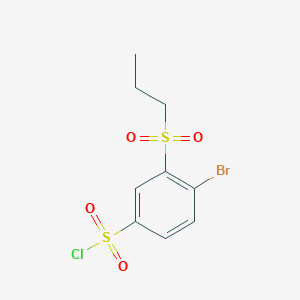
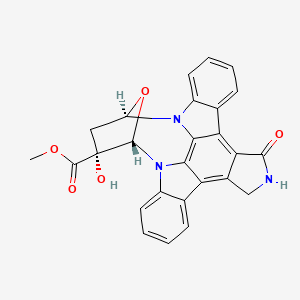

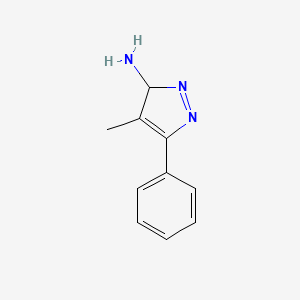
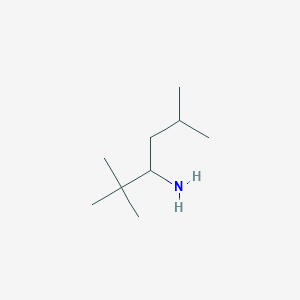
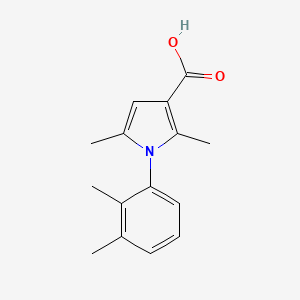
![Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate](/img/structure/B13154159.png)
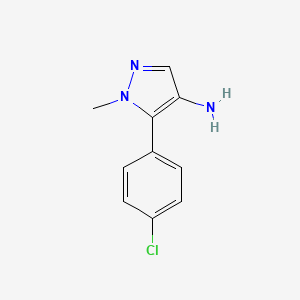
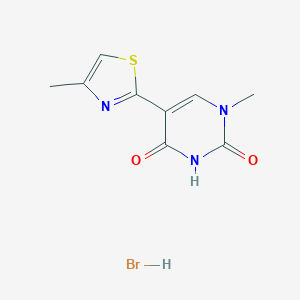
![3-Azabicyclo[3.1.0]hexan-1-amine](/img/structure/B13154191.png)
